![molecular formula C84H130N24O32S2 B026846 Prothrombin precursor (13-29) CAS No. 105931-25-7](/img/structure/B26846.png)
Prothrombin precursor (13-29)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prothrombin precursor (13-29), also known as Prothrombin precursor (13-29), is a useful research compound. Its molecular formula is C84H130N24O32S2 and its molecular weight is 2052.2 g/mol. The purity is usually 95%.
The exact mass of the compound Prothrombin precursor (13-29) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Prothrombin precursor (13-29) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prothrombin precursor (13-29) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Research
Substrate for Vitamin K-Dependent Carboxylase
Prothrombin precursor (13-29) has been utilized as a substrate to study the activity of vitamin K-dependent carboxylase enzymes. In one study, synthetic PTP 13-29 was tested for its ability to undergo carboxylation, a critical modification for prothrombin activation. The findings indicated that neither the linear nor cyclic forms of PTP 13-29 were efficiently carboxylated compared to standard substrates, suggesting limitations in its effectiveness as a model substrate for this enzyme .
Thrombin Generation Studies
Role in Thrombin Activation
Research has demonstrated that prothrombin precursor (13-29) plays a role in thrombin generation through its interaction with factor Va. A study employing site-directed mutagenesis revealed insights into the binding interface between prothrombin and factor Va, highlighting the significance of specific residues in facilitating thrombin cleavage . This interaction is crucial for understanding the mechanisms of blood coagulation and potential therapeutic targets.
Clinical Implications
Potential in Coagulation Disorders
The implications of prothrombin precursor (13-29) extend to clinical settings, particularly concerning coagulation disorders. Variants in prothrombin, such as the G20210A polymorphism, have been linked to increased risks of thrombotic events. Understanding how peptides like PTP 13-29 interact with coagulation factors can aid in developing targeted therapies for patients with such genetic predispositions .
Synthetic Peptide Development
Peptide Synthesis Techniques
The synthesis of prothrombin precursor (13-29) involves solid-phase peptide synthesis techniques, which allow for the production of high-purity peptides necessary for experimental applications. The successful cyclization of this peptide has been explored to enhance its stability and biological activity . This aspect is vital for researchers looking to utilize synthetic peptides in various assays.
Table 1: Summary of Research Findings on Prothrombin Precursor (13-29)
Case Study: Thrombin Generation and Prothrombin Interaction
In a controlled laboratory setting, researchers investigated the interaction between prothrombin precursor (13-29) and factor Va using PEGylation techniques to modify binding sites. The results showed that alterations in the a1-loop significantly impacted thrombin generation rates, indicating that precise molecular interactions are critical for effective coagulation processes .
Propiedades
Número CAS |
105931-25-7 |
---|---|
Fórmula molecular |
C84H130N24O32S2 |
Peso molecular |
2052.2 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]pentanoyl]oxy-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-oxopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H130N24O32S2/c1-39(2)32-52(102-69(124)46(88)35-59(89)110)72(127)98-48(20-26-63(117)118)71(126)99-49(15-10-30-95-84(92)93)79(134)138-64(119)27-21-50(101-73(128)53(33-40(3)4)103-75(130)56(37-141)106-68(123)44(86)18-24-61(113)114)80(135)139-65(120)28-22-51(81(136)140-82(137)54(34-42-12-7-6-8-13-42)104-66(121)41(5)96-67(122)43(85)17-23-60(111)112)100-70(125)47(14-9-29-94-83(90)91)97-74(129)55(36-109)105-76(131)57(38-142)107-77(132)58-16-11-31-108(58)78(133)45(87)19-25-62(115)116/h6-8,12-13,36,39-41,43-58,141-142H,9-11,14-35,37-38,85-88H2,1-5H3,(H2,89,110)(H,96,122)(H,97,129)(H,98,127)(H,99,126)(H,100,125)(H,101,128)(H,102,124)(H,103,130)(H,104,121)(H,105,131)(H,106,123)(H,107,132)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H4,90,91,94)(H4,92,93,95)/t41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
Clave InChI |
PKYMHAADCDTECT-HJPBRXGXSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C=O)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N |
Key on ui other cas no. |
105931-25-7 |
Sinónimos |
prothrombin precursor (13-29) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.